(4-benzoylphenyl) sulfamate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H11NO4S |
|---|---|
Molecular Weight |
277.30 g/mol |
IUPAC Name |
(4-benzoylphenyl) sulfamate |
InChI |
InChI=1S/C13H11NO4S/c14-19(16,17)18-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H,(H2,14,16,17) |
InChI Key |
LWUJBMNPWUQTGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OS(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Benzoylphenyl Sulfamate and Its Analogues
Direct Synthesis Strategies for (4-Benzoylphenyl) Sulfamate (B1201201)
Direct strategies for the synthesis of (4-benzoylphenyl) sulfamate primarily involve the reaction of the precursor 4-hydroxybenzophenone (B119663) with a suitable sulfamoylating agent. These methods are foundational and offer straightforward pathways to the desired product.
Reaction of 4-Hydroxybenzophenone with Sulfamoylating Reagents
The most conventional approach to synthesizing aryl sulfamates is the reaction of a phenol (B47542) with a pre-formed or in situ-generated sulfamoylating reagent. For the synthesis of this compound, this involves the nucleophilic attack of the hydroxyl group of 4-hydroxybenzophenone on the sulfur atom of the sulfamoylating agent.
Sulfamoyl chloride is a common reagent for this transformation. The reaction is typically performed in the presence of a base to deprotonate the phenolic hydroxyl group, enhancing its nucleophilicity, and to neutralize the hydrochloric acid byproduct. The reactivity of sulfamoyl chloride makes it highly effective for producing N-free terminal sulfonamide derivatives tcichemicals.com.
| Reagent | Typical Base | Solvent | Key Features |
|---|---|---|---|
| Sulfamoyl chloride (H₂NSO₂Cl) | Pyridine, Triethylamine, NaH | DCM, Acetonitrile, THF | Direct, high reactivity. |
| Chlorosulfonyl isocyanate (CSI) followed by hydrolysis | Not required for initial step | Aprotic solvents (e.g., Toluene, DCM) | Versatile reagent, forms intermediate. |
| Sulfuryl chloride (SO₂Cl₂) followed by ammonia (B1221849) | Pyridine or other non-nucleophilic base | DCM, Chloroform | Two-step, one-pot procedure. |
Utilization of Chlorosulfonyl Isocyanate in Sulfamate Formation
Chlorosulfonyl isocyanate (CSI) is a highly reactive and versatile reagent for synthesizing sulfamates from phenols like 4-hydroxybenzophenone arxada.com. Due to its strong electrophilicity, CSI reacts with a wide range of functional groups, including alcohols and phenols arxada.com. The synthesis requires non-nucleophilic, inert, and anhydrous solvents arxada.com.
The reaction proceeds in two stages. First, the phenolic hydroxyl group of 4-hydroxybenzophenone adds to the highly electrophilic carbon of the isocyanate group. This is followed by an intramolecular rearrangement and subsequent hydrolysis of the intermediate to yield the final sulfamate product. An alternative application of CSI involves its controlled reaction with formic acid to generate sulfamoyl chloride in situ tcichemicals.comgoogle.com. This method can be safer for larger-scale synthesis as it avoids the isolation of potentially unstable sulfamoyl chloride while maintaining high reactivity towards phenols tcichemicals.comgoogle.com.
Advanced Sulfamate Synthesis Approaches: SuFEx Chemistry
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) has emerged as a powerful click chemistry reaction for constructing sulfur(VI) linkages acs.org. This methodology relies on the high stability of S(VI)-F bonds, which can be selectively activated under specific catalytic conditions to react with nucleophiles.
Catalyst-Mediated Activation of S(VI) Fluorides for Sulfamate Generation
The synthesis of sulfamates via SuFEx involves the reaction of a fluorosulfate (B1228806) with an amine nucleophile. This transformation is often sluggish and requires catalytic activation. Lewis acids and various organic bases have been identified as effective catalysts. For instance, calcium bistriflimide (Ca(NTf₂)₂) has been shown to activate S(VI) fluorides, including fluorosulfates, toward nucleophilic substitution by amines nih.govacs.org.
The addition of a co-catalyst or additive, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), can significantly enhance the reaction rate, allowing the transformation to proceed under milder conditions, such as at room temperature nih.govresearchgate.netnih.gov. Other catalysts, such as N-heterocyclic carbenes (NHCs) and superbases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have also been employed to facilitate SuFEx reactions for the synthesis of sulfamates acs.orgnih.govnih.gov. Bifluoride salts are also known to catalyze SuFEx polymerizations effectively, suggesting their potential in small molecule synthesis nih.govnih.gov.
| Catalyst/System | Typical Conditions | Key Advantage |
|---|---|---|
| Ca(NTf₂)₂ / DABCO | Room temperature, THF | Mild conditions, broad substrate scope nih.govresearchgate.netnih.gov. |
| Hydroxybenzotriazole (HOBt) / TMDS | Room temperature | Effective for sterically hindered amines acs.org. |
| N-Heterocyclic Carbenes (NHC) | 10 mol% catalyst loading | Organocatalytic, high yields (49-99%) acs.org. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Room temperature, often with silyl (B83357) ethers | Strong base, effective for activating S-F bonds nih.gov. |
Application of Phenolic Fluorosulfates in this compound Synthesis
In the context of SuFEx, the synthesis of this compound begins with the preparation of the corresponding fluorosulfate precursor, (4-benzoylphenyl) fluorosulfate. This intermediate is synthesized from 4-hydroxybenzophenone, typically by reaction with sulfuryl fluoride (SO₂F₂) or a surrogate nih.gov.
Once formed, the (4-benzoylphenyl) fluorosulfate can undergo a SuFEx reaction. This involves reacting the fluorosulfate with an amine source, such as ammonia or a protected amine, in the presence of a suitable catalyst system like Ca(NTf₂)₂ and DABCO nih.gov. The catalyst activates the S(VI)-F bond, facilitating its displacement by the amine nucleophile to yield the target this compound. This modular approach allows for the late-stage introduction of the sulfamate moiety, a significant advantage in complex molecule synthesis nih.govnih.gov.
Mechanistic Insights into SuFEx Activation Protocols
Mechanistic studies, including computational and experimental investigations, have provided a detailed understanding of SuFEx activation nih.govnih.govclaremont.educhapman.edu. In the Ca(NTf₂)₂-mediated pathway, the Lewis acidic Ca²⁺ center is believed to coordinate to both the fluorine atom and an oxygen atom of the sulfonyl group nih.govdigitellinc.com. This dual coordination, or "two-point contact," enhances the electrophilicity of the sulfur(VI) center and stabilizes the departing fluoride anion, lowering the activation barrier for nucleophilic attack nih.govdigitellinc.com.
The role of the base additive, such as DABCO, is also critical. It is proposed to function as a Brønsted base, activating the incoming amine nucleophile through deprotonation or hydrogen bonding, thereby increasing its nucleophilicity nih.govnih.govclaremont.educhapman.edu. This cooperative activation—Lewis acid activation of the electrophile and Brønsted base activation of the nucleophile—accounts for the high efficiency of these systems under mild conditions nih.govnih.gov. The formation of stable Ca–F complexes after the reaction can inhibit catalytic turnover, often necessitating stoichiometric or high loadings of the calcium salt nih.govnih.govclaremont.educhapman.edu.
Synthesis of Structurally Related Benzoylphenyl Sulfonamides and Derivatives
The construction of benzoylphenyl sulfonamides and related derivatives hinges on the successful formation of the core amine-substituted benzoylphenyl structure and subsequent coupling reactions.
The generation of amine-substituted benzoylphenyl scaffolds is a critical step, often achieved through condensation and reduction reactions. A common strategy involves the reduction of a nitro-substituted benzophenone (B1666685) to the corresponding amine. This transformation is a classic method for introducing an amino group onto an aromatic ring.
Pathways for Amine Synthesis:
| Pathway | Description | Key Intermediates | Influencing Factors |
|---|---|---|---|
| Nitro Reduction | Reduction of a nitro group on the benzophenone scaffold to an amine. | Nitro-substituted benzophenone | Catalyst, hydrogen source, reaction conditions. |
| Condensation-Reduction | Condensation of an amine with a benzaldehyde (B42025) derivative followed by reduction. | Hemiaminal, Imine (Schiff base) | Temperature, solvent polarity, electronic effects of substituents. mdpi.com |
The formation of the sulfonamide or carboxamide linkage is a key step in the synthesis of the target compounds. A variety of coupling methods have been developed for this purpose.
For sulfonamide synthesis, a common method involves the reaction of an amine with a sulfonyl chloride. organic-chemistry.org Modern approaches aim to generate the sulfonyl chloride in situ from thiols using reagents like N-chlorosuccinimide (NCS) followed by reaction with the amine in the same vessel. organic-chemistry.org Another strategy utilizes the coupling of carboxylic acids and amines to generate sulfonamides, which are considered bioisosteres of amides. princeton.edu This can be achieved through a copper-catalyzed conversion of aromatic acids to sulfonyl chlorides, which then react with an amine in a one-pot process. princeton.edu The use of cyanuric chloride has also been reported to facilitate the reaction between amine-derived sulfonate salts and amines to form sulfonamides. organic-chemistry.org
The synthesis of carboxamides often relies on the coupling of carboxylic acids and their derivatives with amines. researchgate.net Oxidative amidation of aldehydes with amines presents an alternative route. researchgate.net Green chemistry approaches for these coupling reactions often employ safer solvents like PEG-400 and may use an oxidant to facilitate the reaction. researchgate.net
To explore structure-activity relationships, medicinal chemists often synthesize a library of analogues by modifying the core scaffold. For the (4-benzoylphenyl) scaffold, diversification can be achieved through several strategies.
One approach is to introduce various substituents onto the aromatic rings of the benzophenone core. This can be accomplished by using substituted starting materials in the initial steps of the synthesis. For example, using different arylboronic acids in palladium-catalyzed coupling reactions can introduce a variety of aryl groups. organic-chemistry.org
Another strategy involves modifying the linker between the phenyl rings or the groups attached to them. Cascade reactions can be employed to build additional rings onto the core structure, leading to complex, tetracyclic benzopyrones with multiple chiral centers. storkapp.me This approach allows for the generation of significant structural and functional diversity from common starting materials. storkapp.me Alkylation reactions can also be used to introduce alkyl groups onto nitrogen or oxygen atoms within the molecule. massivechem.com
Green Chemistry Approaches and Process Optimization in Sulfamate Synthesis
The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to reduce environmental impact and improve sustainability. pharmacyjournal.org These principles are highly relevant to the synthesis of this compound and its analogues.
Key green chemistry principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing safer chemicals. mit.edunih.gov In the context of sulfamate synthesis, this translates to several practical strategies. One approach is the use of safer, renewable, and less toxic solvents. nih.govacs.org Water is an ideal green solvent, and its use in organic reactions can significantly reduce the reliance on volatile organic solvents. pharmacyjournal.orgmdpi.com Other green solvents include ionic liquids and 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.govmdpi.com
Process optimization also involves minimizing the number of synthetic steps. nih.gov One-pot syntheses, where multiple reaction steps are carried out in the same vessel, are highly desirable as they reduce waste and save time and resources. princeton.edunih.gov The use of catalysts is another cornerstone of green chemistry, as they are used in small amounts and can be recycled, in contrast to stoichiometric reagents which are consumed in the reaction and generate more waste. mit.edunih.gov
An example of a green approach to sulfonamide synthesis involves reacting p-toluenesulfonyl chloride with an amino acid in water with sodium carbonate as a base. mdpi.com This method avoids the use of toxic organic solvents and bases, and the product can be isolated by simple filtration. mdpi.com
Green Chemistry Strategies in Synthesis:
| Principle | Application in Sulfamate/Sulfonamide Synthesis | Reference |
|---|---|---|
| Safer Solvents | Use of water, PEG-400, or 2-MeTHF instead of hazardous organic solvents. | researchgate.netpharmacyjournal.orgmdpi.com |
| Atom Economy | Designing syntheses to maximize the incorporation of starting materials into the final product. | mit.edu |
| Catalysis | Employing catalysts instead of stoichiometric reagents to minimize waste. | mit.edunih.gov |
| Reduce Derivatives | Avoiding unnecessary blocking or protecting groups to reduce synthetic steps and waste. | mit.edunih.gov |
| Process Optimization | Utilizing one-pot reactions to improve efficiency and reduce waste. | princeton.edunih.gov |
Mechanistic Elucidation of Molecular Interactions Involving 4 Benzoylphenyl Sulfamate and Analogues
Enzyme Interaction Kinetics and Binding Mechanisms
The kinetic behavior of sulfamate-based inhibitors reveals complex mechanisms that can lead to either reversible or irreversible inactivation of their target enzymes.
Enzyme inhibitors are broadly classified based on the nature of their interaction with the enzyme. Reversible inhibitors bind to enzymes through non-covalent interactions, such as hydrogen bonds or hydrophobic interactions, forming an enzyme-inhibitor complex that can readily dissociate. scilit.com In contrast, irreversible inhibitors typically form a stable, covalent bond with the enzyme, often with a key residue in the active site, leading to a permanent loss of activity that cannot be recovered by simple dilution. scilit.com
Many sulfamate-containing compounds function as mechanism-based irreversible inhibitors. nih.gov For instance, adenosine (B11128) sulfamate (B1201201) analogues targeting E1 activating enzymes act as ATP-competitive inhibitors. researchgate.net The inhibition process often involves the formation of a covalent adduct between the inhibitor and the ubiquitin-like protein (Ubl), which then binds tightly to the enzyme. nih.govnih.gov This covalent modification of the substrate (the Ubl), rather than the enzyme itself, is a hallmark of substrate-assisted inhibition, which ultimately results in the irreversible inactivation of the enzymatic cycle. nih.govnih.gov
A novel mechanism of action termed substrate-assisted inhibition has been elucidated for adenosine sulfamate analogues that target E1 enzymes, such as the Ubiquitin-Activating Enzyme (UAE) and the NEDD8-Activating Enzyme (NAE). nih.govnih.gov This mechanism is exemplified by the NAE inhibitor MLN4924. nih.gov
The activation of ubiquitin or a ubiquitin-like protein (Ubl) by an E1 enzyme is a multi-step, ATP-dependent process. nih.gov
First, the E1 enzyme binds ATP and the Ubl, catalyzing the formation of a high-energy Ubl-adenylate (Ubl-AMP) intermediate and releasing pyrophosphate (PPi). nih.gov
Next, the catalytic cysteine residue of the E1 enzyme attacks the Ubl-AMP intermediate, forming a covalent thioester bond (E1~Ubl) and releasing AMP. nih.gov
Sulfamate-based inhibitors like MLN4924 intervene at this stage. The inhibitor mimics the adenosine portion of ATP. After the formation of the E1~Ubl thioester, the sulfamate moiety of the inhibitor undergoes a nucleophilic attack by the C-terminus of the Ubl attached to the E1 enzyme. nih.govnih.gov This reaction results in the formation of a stable, covalent Ubl-inhibitor adduct (e.g., NEDD8-MLN4924) that acts as a mimic of the Ubl-AMP intermediate. researchgate.net This adduct binds with very high affinity to the active site of the E1 enzyme, effectively sequestering it and preventing it from proceeding with the catalytic cycle. nih.govnih.gov This mechanism is considered irreversible because the covalent adduct does not dissociate from the enzyme under physiological conditions. nih.govashpublications.org
The potency of sulfamate-based inhibitors is determined by both the rate of adduct formation and the binding affinity of the resulting adduct for the enzyme. nih.govnih.gov Kinetic parameters are used to quantify these interactions:
k_a (or k_on) : The association rate constant, which measures how quickly the inhibitor binds to its target.
k_d (or k_off) : The dissociation rate constant, which measures how quickly the inhibitor-target complex falls apart.
K_D : The equilibrium dissociation constant (k_d/k_a), representing the affinity of the inhibitor for the target. A lower K_D indicates higher affinity.
| Enzyme | IC50 (nM) | Reference |
|---|---|---|
| NEDD8-Activating Enzyme (NAE) | 4.7 | rndsystems.com |
| Ubiquitin-Activating Enzyme (UAE) | 1500 (1.5 µM) | rndsystems.com |
| SUMO-Activating Enzyme (SAE) | 8200 (8.2 µM) | rndsystems.com |
Molecular Recognition and Ligand-Target Interplay
The specificity and potency of sulfamate inhibitors are governed by precise molecular interactions within the enzyme's binding pocket.
Crystal structures of E1 enzymes in complex with sulfamate inhibitors have been instrumental in identifying the key amino acid residues that determine binding affinity and specificity. csu.edu.aunih.gov Studies on yeast ubiquitin E1 (Uba1) complexed with different adenosyl sulfamate inhibitors reveal how these compounds are accommodated within the adenylation active site. csu.edu.aunih.gov
The binding pocket can be divided into regions that interact with different parts of the inhibitor. The adenosine moiety of the inhibitors typically occupies the ATP-binding site, forming conserved interactions. csu.edu.au However, the specificity of inhibitors like MLN4924 for NAE over UAE is dictated by subtle differences in the amino acid composition of their respective active sites. For NAE, a "gatekeeper" residue within the UBA3 subunit's nucleotide-binding pocket has been identified that influences the affinity for both ATP and MLN4924. bohrium.com Structural comparisons between human UBA1 and its yeast orthologs have also highlighted differences in the active site that can be exploited for the design of specific inhibitors. nih.gov
The binding of sulfamate-based inhibitors to their target enzymes is stabilized by a combination of non-covalent interactions.
Hydrogen Bonding : The adenosine-mimicking scaffold of many sulfamate analogues forms critical hydrogen bonds with residues in the ATP-binding pocket, anchoring the inhibitor in the correct orientation for the subsequent reaction. csu.edu.au
Hydrophobic Interactions : Aromatic and aliphatic portions of the inhibitors, such as the inden-1-yl group in MLN4924 or the benzoylphenyl group in (4-benzoylphenyl) sulfamate, engage in extensive hydrophobic interactions with nonpolar residues in the binding pocket. csu.edu.au These interactions are crucial for inhibitor potency and selectivity.
π-π Stacking : Aromatic rings, such as the phenyl group, can engage in π-π stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan within the active site, further stabilizing the enzyme-inhibitor complex. csu.edu.au
The diverse chemical structures attached to the adenosine sulfamate core are accommodated in different ways within the active site, allowing for the modulation of inhibitor specificity. csu.edu.aunih.gov By targeting specific features and amino acid variations in the ATP-binding pockets of individual E1 enzymes, it is possible to develop potent and highly selective inhibitors. csu.edu.au
Theoretical Frameworks of Enzyme Inhibition by Sulfamates
The inhibition of enzymes by sulfamate-containing compounds, including this compound and its analogues, is a subject of significant interest in medicinal chemistry. Theoretical and computational approaches have been instrumental in elucidating the molecular mechanisms that underpin these inhibitory activities. These frameworks provide a detailed understanding of the forces and interactions driving the binding of sulfamate inhibitors to their target enzymes and the chemical reactions that can lead to irreversible inactivation.
The primary mechanism by which many aryl sulfamate inhibitors, including those based on a benzophenone (B1666685) scaffold, exert their effects is through irreversible, mechanism-based inhibition. This process involves the inhibitor initially binding to the active site of the enzyme, followed by a chemical reaction that results in the formation of a stable covalent bond between the inhibitor and a key catalytic residue. In the case of sulfatases, a major target for this class of inhibitors, this critical residue is a formylglycine (FGly).
Theoretical studies suggest that the inactivation of sulfatases by aryl sulfamates proceeds via the transfer of the sulfamoyl moiety (-SO₂NH₂) to the hydroxyl group of the catalytic formylglycine residue. This reaction, known as sulfamoylation, results in a permanently modified and inactivated enzyme. Quantum mechanical (QM) calculations have been employed to investigate the energetics of this process. These studies indicate a preference for a pathway where the sulfated formylglycine intermediate is formed, leading to the irreversible adduction of the sulfamoyl group. The stability of the resulting imine N-sulfate derived from the formylglycine makes it the most probable end-product of this inactivation.
Molecular docking and molecular dynamics (MD) simulations have provided further insights into the non-covalent interactions that position the sulfamate inhibitor within the enzyme's active site prior to the covalent modification. For analogues of this compound, these studies highlight the importance of the benzophenone core in establishing favorable interactions with the enzyme. The aromatic rings can engage in hydrophobic and π-π stacking interactions with nonpolar residues in the active site, while the carbonyl group can act as a hydrogen bond acceptor. These initial binding events are crucial for orienting the sulfamate group in close proximity to the catalytic formylglycine residue, thereby facilitating the subsequent covalent reaction.
The inhibitory activities of this compound and its analogues against steroid sulfatase (STS), a key enzyme in the biosynthesis of active steroid hormones, have been a particular focus of investigation. The data in the table below summarizes the inhibitory concentrations for some benzophenone-based sulfamates.
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| This compound | Steroid Sulfatase (STS) | 5 - 7 |
| (3-benzoylphenyl) sulfamate | Steroid Sulfatase (STS) | 5 - 7 |
| Benzophenone-4,4'-O,O'-disulfamate | Steroid Sulfatase (STS) | 0.19 |
Advanced Structural Characterization and Analysis of 4 Benzoylphenyl Sulfamate Derivatives
X-ray Crystallography for Crystalline Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of crystalline solids at atomic resolution nih.govnih.govsemanticscholar.org. Although a specific crystal structure for (4-benzoylphenyl) sulfamate (B1201201) is not publicly available in the searched literature, its molecular conformation and packing can be reliably inferred from crystallographic studies of structurally related aryl sulfonamides and sulfamates researchgate.netmdpi.comnsf.govnih.gov.
The conformation of aryl sulfonamide derivatives is characterized by the relative orientation of the aromatic rings and the sulfonyl group. In the solid state, these molecules typically adopt a non-planar geometry. The torsion angle between the phenyl ring and the S-N bond is a key conformational descriptor. For instance, in the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide, the aryl groups are oriented gauche relative to the S1-N1 bond, with a C1-S1-N1-C11 torsion angle of 84.2(2)° nsf.gov. Similarly, 4-methyl-N-(4-methylbenzyl)benzenesulfonamide exhibits a gauche orientation with a C1—S1—N1—C8 torsion angle of 57.9(2)° nih.gov. This staggering is a common feature, arising from the balance of steric and electronic effects to achieve a minimal energy conformation, a principle that would apply to (4-benzoylphenyl) sulfamate.
The sulfur atom in the sulfamate moiety is expected to have a distorted tetrahedral geometry nsf.govnih.gov. Bond lengths and angles are highly conserved across this class of compounds. Based on analogous structures, the S=O double bonds are typically around 1.43 Å, the S–N bond is approximately 1.61–1.64 Å, and the S–C(aryl) bond is about 1.76 Å nsf.govnih.gov. The final arrangement of molecules in the crystal lattice is dictated by the need for efficient packing, which maximizes intermolecular interactions and thermodynamic stability researchgate.net.
Table 1: Representative Crystallographic Parameters from Analogous Sulfonamide Structures This table presents typical values derived from related compounds to infer the likely structural parameters of this compound.
| Parameter | Typical Value | Reference Compound |
| S=O Bond Length | 1.42-1.44 Å | N-allyl-N-benzyl-4-methylbenzenesulfonamide nsf.gov |
| S–N Bond Length | 1.61-1.64 Å | N-allyl-N-benzyl-4-methylbenzenesulfonamide nsf.gov |
| S–C(aryl) Bond Length | ~1.76 Å | 4-methyl-N-(4-methylbenzyl)benzenesulfonamide nih.gov |
| C–S–N–C Torsion Angle | 55-85° (gauche) | 4-methyl-N-(4-methylbenzyl)benzenesulfonamide nih.gov |
| Sulfur Geometry | Distorted Tetrahedral | N-allyl-N-benzyl-4-methylbenzenesulfonamide nsf.gov |
Intermolecular Interactions and Hydrogen Bonding Networks
The supramolecular architecture of sulfamate derivatives in the crystalline state is primarily governed by hydrogen bonds. The N-H group of the sulfamate is an effective hydrogen bond donor, while the sulfonyl oxygens are excellent acceptors. This combination frequently leads to the formation of robust and predictable hydrogen-bonding motifs, such as dimers with an R²₂(8) graph set notation or infinite C(4) chains mdpi.com. In the structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, for example, molecules are linked into a three-dimensional network by N—H⋯O interactions nih.gov.
High-Resolution Spectroscopic Techniques for Structural Elucidation
Beyond the static picture provided by crystallography, spectroscopic techniques offer insight into the structure of molecules in solution and provide complementary data for confirmation and analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation in solution. While 1D ¹H and ¹³C NMR provide basic information, 2D NMR techniques are essential for unambiguously assigning the complex structure of this compound.
2D NMR for Structural Connectivity: The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of all C-H units in the molecule columbia.edunih.gov. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is even more powerful, as it reveals correlations between protons and carbons separated by two or three bonds (²JCH, ³JCH) libretexts.org. For this compound, HMBC would be critical for:
Assigning the quaternary carbons, including the carbonyl carbon and the carbons attached to the sulfamate group and the other phenyl ring.
Confirming the connectivity across the ester and ketone linkages by observing correlations between protons on one ring and carbons on the other. For example, a correlation between protons ortho to the benzoyl group and the carbonyl carbon would confirm that linkage.
Table 2: Predicted Key HMBC Correlations for this compound This table illustrates the expected long-range correlations that would be used to confirm the molecular structure.
| Proton (¹H) Position | Correlated Carbon (¹³C) Position (2-3 bonds away) | Structural Information Confirmed |
| Protons on Benzoyl Ring | Carbonyl Carbon (C=O) | Connectivity of the benzoyl group |
| Protons on Phenylsulfamate Ring | Carbonyl Carbon (C=O) | Connectivity between the two aromatic rings |
| Protons ortho to Sulfamate Ester | Carbon of O-S linkage | Position of the sulfamate ester group |
C=O Stretch: A strong, sharp absorption band characteristic of the benzophenone (B1666685) ketone group is expected in the IR spectrum, typically in the range of 1650-1670 cm⁻¹ scialert.net.
S=O Stretches: The sulfamate group will exhibit two strong stretching vibrations for the S=O bonds: an asymmetric stretch at higher frequency (approx. 1350-1380 cm⁻¹) and a symmetric stretch at lower frequency (approx. 1160-1180 cm⁻¹) escholarship.org.
N-H Stretch: A moderate absorption from the N-H stretch of the primary sulfamate is expected around 3250-3350 cm⁻¹. The position and broadness of this peak can indicate the extent of hydrogen bonding in the solid state scialert.net.
C-O-S Stretch: Vibrations associated with the aryl-O-S ester linkage are expected in the fingerprint region, typically below 1000 cm⁻¹ escholarship.org.
Aromatic C=C Stretches: Multiple bands of moderate intensity between 1450 and 1600 cm⁻¹ are characteristic of the C=C stretching vibrations within the two phenyl rings scialert.net.
The precise frequencies of these modes are sensitive to the molecular environment, and shifts can provide information on intermolecular interactions and crystalline polymorphism.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Ketone | C=O stretch | 1650 - 1670 |
| Sulfamate | S=O asymmetric stretch | 1350 - 1380 |
| Sulfamate | S=O symmetric stretch | 1160 - 1180 |
| Sulfamate | N-H stretch | 3250 - 3350 |
| Aromatic Rings | C=C stretch | 1450 - 1600 |
| Ester Linkage | C–O stretch | 950 - 1050 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns slideshare.net. Using a soft ionization technique like Electrospray Ionization (ESI), this compound (molar mass 277.30 g/mol ) would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z of 278.05 nih.gov.
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. While a specific experimental spectrum is not available, a plausible fragmentation pathway can be proposed based on the known fragmentation of esters, ketones, and sulfates libretexts.orgnih.govresearchgate.netchemguide.co.uk.
Initial Cleavage: A likely initial fragmentation would be the cleavage of the C-O or S-O bond of the sulfamate ester. Loss of SO₃ (80 Da) or NH₂SO₂H (97 Da) as a neutral species are common pathways for related sulfate (B86663) and sulfamate compounds nih.govresearchgate.net.
Formation of Benzoyl Cation: A dominant fragmentation pathway for benzoyl-containing compounds is the formation of the highly stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105.
Formation of Phenyl Cation: The benzoyl cation can subsequently lose carbon monoxide (CO, 28 Da) to form the phenyl cation ([C₆H₅]⁺) at m/z 77.
These characteristic fragments provide strong evidence for the different substructures within the molecule.
Table 4: Predicted Key Fragment Ions for this compound in ESI-MS/MS
| m/z | Proposed Ion | Proposed Neutral Loss |
| 278.05 | [M+H]⁺ | - |
| 198.05 | [M+H - SO₃]⁺ | SO₃ |
| 181.07 | [M+H - NH₂SO₂H]⁺ | NH₂SO₂H |
| 105.03 | [C₆H₅CO]⁺ | C₇H₅NO₄S |
| 77.04 | [C₆H₅]⁺ | CO from m/z 105 |
Microstructure Analysis of Polymerized this compound Derivatives
The thermotropic properties, or the temperature-dependent phase behavior, of polymerized this compound derivatives are primarily investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. hu-berlin.de This method is highly effective for identifying key thermal transitions in polymers. researchgate.net For a thermotropic liquid crystalline polymer, a typical DSC heating scan would reveal:
Glass Transition Temperature (Tg): A step-like change in the baseline of the thermogram, indicating the transition from a glassy, rigid state to a more rubbery state. This transition is characteristic of the amorphous regions within the polymer. hu-berlin.de
Melting Temperature (Tm): An endothermic peak representing the transition from a crystalline or semi-crystalline solid to a more disordered, liquid-like state.
Isotropization Temperature (Ti): Another endothermic peak, often occurring at a higher temperature than melting, which marks the transition from the ordered liquid crystalline phase to a completely disordered, isotropic liquid.
These transitions are reversible and can also be observed during a cooling scan. researchgate.net
Polarized Optical Microscopy (POM) is a vital technique for the direct visualization of anisotropic structures, such as those found in liquid crystalline polymers. youtube.com When a material that forms a liquid crystal phase is observed between two crossed polarizers, it appears bright against a dark background due to its ability to rotate the plane of polarized light, a property known as birefringence. youtube.comfsu.edu As the sample is heated or cooled on a microscope stage, the appearance and disappearance of specific optical textures can be correlated with the thermal transitions measured by DSC. researchgate.net For instance, the emergence of a threaded schlieren texture is a classic indicator of a nematic liquid crystal phase. mdpi.com
Table 1: Representative Thermal Transitions for a Thermotropic Polymerized this compound Derivative
| Transition | Typical Temperature Range (°C) | Observation Method | Description |
| Glass Transition (Tg) | 110 - 150 | DSC | Onset of segmental motion in amorphous domains. |
| Melting (Tm) | 240 - 280 | DSC | Transition from solid to an ordered fluid (liquid crystal) phase. |
| Isotropization (Ti) | 290 - 330 | DSC, POM | Transition from the liquid crystal phase to an isotropic liquid. |
X-ray scattering is an indispensable tool for determining the arrangement of polymer chains and characterizing the specific type of liquid crystalline phase present. researchgate.net By directing a beam of X-rays at a sample and analyzing the resulting scattering pattern, researchers can deduce information about periodic structures within the material, from the atomic to the nanoscale. mdpi.com
Wide-Angle X-ray Scattering (WAXS) provides information on the short-range order, such as the packing of polymer chains.
An amorphous polymer will show a broad, diffuse halo, indicating a lack of long-range order. youtube.com
A semi-crystalline polymer will display sharp, concentric rings (or spots for an oriented sample) superimposed on the amorphous halo. The positions of these sharp peaks relate to the lattice spacings within the crystalline regions. youtube.com
A liquid crystalline polymer in a nematic phase often shows a diffuse outer halo, similar to an amorphous material, reflecting the liquid-like disorder of the chains. In contrast, a smectic phase, which has a higher degree of order with molecules arranged in layers, will typically show a sharp reflection at a small angle (corresponding to the layer spacing) in addition to the diffuse wide-angle halo.
Small-Angle X-ray Scattering (SAXS) is used to investigate larger-scale structures, such as the lamellar spacing in smectic liquid crystals or the morphology of block copolymers. researchgate.net The presence of sharp peaks in the SAXS region is strong evidence for long-range periodic order, such as the layered structure of a smectic phase.
Conducting these scattering experiments as a function of temperature allows for the precise monitoring of structural changes as the polymer passes through its various thermal transitions. Two-dimensional (2D) detectors are particularly useful for studying oriented samples, such as fibers or films, as they can reveal the direction and degree of molecular alignment. mdpi.com
Table 2: Expected X-ray Scattering Features for a Polymerized this compound Derivative in Different Phases
| Phase | Scattering Technique | Expected Feature | Structural Interpretation |
| Amorphous Glass | WAXS | Single broad, diffuse halo | Disordered, "frozen" liquid-like structure. |
| Nematic Liquid Crystal | WAXS | Broad, diffuse halo | Chains are directionally aligned but have no positional order. |
| Smectic Liquid Crystal | WAXS | Diffuse halo at a wide angle | Liquid-like packing of chains within layers. |
| SAXS | Sharp reflection(s) at a small angle | Well-defined, periodic layer structure. | |
| Semi-crystalline Solid | WAXS | Multiple sharp reflections over a diffuse halo | Coexistence of ordered crystalline domains and disordered amorphous regions. |
Computational Chemistry and Theoretical Modeling of 4 Benzoylphenyl Sulfamate
Quantum Chemical Investigations
Quantum chemical methods are employed to understand the intrinsic properties of a molecule, such as its geometry, electronic distribution, and reactivity.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to determine optimized molecular geometries, bond lengths, bond angles, and other electronic properties of molecules. In a typical DFT study of (4-benzoylphenyl) sulfamate (B1201201), the geometry of the molecule would be optimized to find its lowest energy conformation. This is often achieved using a functional, such as B3LYP, combined with a basis set, for example, 6-311G, which provides a good balance between accuracy and computational cost mdpi.com. The optimized geometry provides precise information on the spatial arrangement of atoms.
Table 1: Theoretical Optimized Geometrical Parameters of (4-Benzoylphenyl) Sulfamate (Note: The following data is illustrative of typical results from DFT calculations and is not based on published experimental data for this specific molecule.)
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C=O | 1.24 Å |
| Bond Length | S=O | 1.45 Å |
| Bond Length | S-N | 1.65 Å |
| Bond Angle | C-C-O (carbonyl) | 120.5° |
| Bond Angle | O-S-O | 121.0° |
| Dihedral Angle | C-C-C-C (between phenyl rings) | 45.0° |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor libretexts.orgyoutube.com. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO is an important parameter that reflects the chemical reactivity of the molecule; a smaller gap suggests higher reactivity libretexts.org.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative of typical results from FMO analysis and is not based on published experimental data for this specific molecule.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.75 |
| HOMO-LUMO Energy Gap (ΔE) | 5.10 |
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Potential Energy Surface (PES) scans are performed to explore the conformational space of a molecule by systematically changing specific dihedral angles and calculating the corresponding energy. This analysis helps in identifying the most stable conformers (energy minima) and the energy barriers between them. For a flexible molecule like this compound, which has rotatable bonds connecting the phenyl rings and the sulfamate group, conformational analysis is crucial to determine the preferred spatial arrangement under physiological conditions.
Table 3: Relative Energies of Key Conformers of this compound (Note: The following data is illustrative of typical results from a PES scan and is not based on published experimental data for this specific molecule.)
| Conformer | Dihedral Angle (Phenyl-CO-Phenyl) | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| Conformer 1 (Global Minimum) | 45° | 0.00 | Most Stable |
| Conformer 2 | 90° | 2.50 | Less Stable |
| Conformer 3 | 0° | 5.00 | Least Stable (Steric Hindrance) |
Molecular Docking and Molecular Dynamics Simulations
These computational techniques are instrumental in studying how a small molecule, or ligand, interacts with a large biological molecule, such as a protein.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex researchgate.netsamipubco.comsamipubco.com. It is commonly used to predict the binding mode of a small molecule ligand to the active site of a protein. The output of a docking simulation includes a docking score, which is an estimation of the binding affinity, and the predicted binding pose, which details the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. This information is vital for understanding the basis of a molecule's biological activity and for designing more potent analogs.
Table 4: Illustrative Molecular Docking Results of this compound with a Protein Target (Note: The following data is hypothetical and for illustrative purposes, assuming a generic kinase as the target.)
| Parameter | Value/Description |
|---|---|
| Protein Target | Generic Tyrosine Kinase |
| Binding Affinity (Docking Score) | -8.5 kcal/mol |
| Key Interacting Residues | Hydrogen bond with ASN84 |
| Hydrogen bond with GLU65 | |
| Pi-stacking with PHE80 |
Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In the context of drug design, MD simulations can assess the stability of a ligand-protein complex obtained from molecular docking researchgate.netnih.gov. By simulating the complex in a solvated environment that mimics physiological conditions, one can observe the dynamic behavior of the ligand in the binding pocket. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored to evaluate the stability of the complex. A stable complex will typically show low and converging RMSD values over the simulation time.
Table 5: Summary of a Hypothetical Molecular Dynamics Simulation for the this compound-Protein Complex (Note: The following data is illustrative of typical results from an MD simulation and is not based on published experimental data.)
| Simulation Parameter | Result | Interpretation |
|---|---|---|
| Simulation Length | 100 ns | Standard simulation time for stability assessment |
| Average Ligand RMSD | 1.5 Å | Indicates stable binding of the ligand in the active site |
| Average Protein Backbone RMSD | 2.0 Å | Suggests the overall protein structure remains stable |
| Key Interactions Maintained | Hydrogen bonds with ASN84 and GLU65 | Confirms the stability of crucial binding interactions |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling of this compound
The exploration of this compound and its analogs within the realm of computational chemistry is primarily driven by the need to understand how subtle changes in its molecular structure influence its biological activity (Structure-Activity Relationship, SAR) and its physicochemical properties (Structure-Property Relationship, SPR). Theoretical modeling provides a robust platform to systematically investigate these relationships, thereby guiding the design of new entities with enhanced efficacy and desired characteristics.
Development of Theoretical Frameworks for SAR/SPR
The development of theoretical frameworks for understanding the SAR and SPR of this compound would likely be built upon established quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) methodologies. These statistical models correlate variations in the biological activity or physicochemical properties of a series of compounds with changes in their molecular descriptors.
For a series of this compound analogs, a typical QSAR study would involve the generation of a dataset of molecules with experimentally determined biological activities. A variety of molecular descriptors would then be calculated for each analog. These descriptors fall into several categories:
Electronic Descriptors: These quantify the electronic aspects of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, in a QSAR study of benzophenone (B1666685) derivatives, it was found that a combination of potential energy, dipole moment, and electron affinity governed their antimalarial activity, with lower potential energy correlating with higher activity nih.gov.
Steric Descriptors: These describe the size and shape of the molecule and include parameters like molecular weight, volume, and surface area.
Hydrophobic Descriptors: These account for the lipophilicity of the molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. The partition coefficient (logP) is the most common hydrophobic descriptor.
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule and describe aspects like branching and connectivity.
Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical model that relates the descriptors to the observed activity or property. oncodesign-services.com Such models can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.
A powerful extension of this approach is 3D-QSAR, which considers the three-dimensional arrangement of the molecules. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D fields around a set of aligned molecules to explain and predict their biological activities. mdpi.com For a series of this compound derivatives, a 3D-QSAR model could reveal the importance of the spatial arrangement of the benzoyl and sulfamate moieties for biological activity.
Pharmacophore modeling is another valuable tool in this context. A pharmacophore represents the essential 3D arrangement of functional groups that are necessary for a molecule to interact with a specific biological target. youtube.compharmacophorejournal.com For this compound, which contains a phenol (B47542) sulfamate ester group—a known pharmacophore for irreversible inhibition of steroid sulfatase (STS) nih.gov—pharmacophore models could be developed based on known STS inhibitors to guide the design of new, potent analogs. frontiersin.org
The table below illustrates a hypothetical set of descriptors that could be used in a QSAR study of this compound analogs.
| Descriptor | Value | Description |
| Molecular Weight | 277.29 g/mol | The sum of the atomic weights of all atoms in the molecule. |
| LogP | 2.5 | A measure of the molecule's lipophilicity. |
| Dipole Moment | 4.5 D | A measure of the polarity of the molecule. |
| HOMO Energy | -8.2 eV | Energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |
| Molecular Surface Area | 250 Ų | The total surface area of the molecule. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
In Silico Approaches for Predicting Molecular Interactions and Chemical Reactivity
In silico methods are indispensable for predicting how this compound might interact with biological macromolecules and for understanding its intrinsic chemical reactivity.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For this compound, docking studies would be crucial for predicting its binding mode within the active site of a potential biological target. Given that many sulfamate-containing compounds are known to inhibit enzymes like carbonic anhydrases and steroid sulfatase nih.govnih.gov, docking simulations could be performed with the crystal structures of these enzymes.
The docking process involves:
Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and its energy minimized. The 3D coordinates of the target protein would be obtained from a repository like the Protein Data Bank.
Defining the Binding Site: The region of the protein where the ligand is expected to bind is defined.
Sampling and Scoring: A docking algorithm samples a large number of possible conformations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.
The results of a docking study can provide valuable insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies of sulfonamide and sulfamate inhibitors with carbonic anhydrase have revealed that these molecules often coordinate directly with the zinc ion in the active site. mdpi.comnih.gov
The following table presents a hypothetical summary of a molecular docking study of this compound with a target protein.
| Parameter | Value | Description |
| Binding Affinity | -8.5 kcal/mol | The estimated free energy of binding. A more negative value indicates a stronger interaction. |
| Interacting Residues | Arg12, His45, Phe78 | The amino acid residues in the protein's active site that form key interactions with the ligand. |
| Hydrogen Bonds | 2 | The number of hydrogen bonds formed between the ligand and the protein. |
| Hydrophobic Interactions | 5 | The number of hydrophobic contacts between the ligand and the protein. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Quantum Chemical Calculations for Chemical Reactivity
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and chemical reactivity of molecules. mdpi.comrsdjournal.org For this compound, DFT calculations can be used to compute a variety of reactivity descriptors. nih.gov
Frontier Molecular Orbitals (HOMO and LUMO): The energy and distribution of the HOMO and LUMO are fundamental to understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the surface of a molecule. It can be used to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are likely sites for chemical reactions.
Fukui Functions: These are used to predict the local reactivity of different atomic sites within a molecule towards nucleophilic, electrophilic, and radical attack.
A theoretical study on the fragmentation of the benzophenone radical cation utilized DFT to optimize the geometries and calculate the energies of the various fragments, providing insights into its reactivity. nih.gov Similarly, DFT calculations can be applied to this compound to understand its stability and potential reaction pathways. For instance, the nucleophilicity of the carbon atoms on the aromatic rings can be assessed to predict the regioselectivity of electrophilic aromatic substitution reactions. nih.gov
Structure Activity/property Relationship Sar/spr Studies in 4 Benzoylphenyl Sulfamate Scaffolds
Design Principles for Modulating Molecular Interactions through Structural Modifications
Key design principles include:
Scaffold Hopping and Isosteric Replacement: Replacing parts of the molecule with structurally different but functionally similar groups can lead to novel derivatives with improved properties. For instance, the phenyl rings can be replaced with other aromatic or heteroaromatic systems to explore new binding interactions.
Conformational Restriction: Introducing rigid elements or bulky groups can lock the molecule into a specific conformation that may be more favorable for binding to a target. This can be achieved by introducing cyclic structures or strategically placed substituents.
An illustrative example of applying these principles to the (4-benzoylphenyl) sulfamate (B1201201) scaffold is presented in the table below, outlining hypothetical modifications and their intended effects on molecular interactions.
| Modification Strategy | Target Region | Specific Modification | Intended Effect on Molecular Interactions |
| Alteration of Hydrogen Bonding Capacity | Sulfamate group | N-alkylation or N-acylation | Modulate hydrogen bond donor/acceptor properties |
| Introduction of Halogen Bonds | Benzoylphenyl ring | Introduction of F, Cl, Br, or I substituents | Introduce directional halogen bonding interactions |
| Modulation of Lipophilicity | Phenyl ring of benzoyl moiety | Addition of alkyl or alkoxy groups | Increase hydrophobic interactions with the target |
| Introduction of Charged Groups | Benzoylphenyl ring | Addition of carboxylic acid or amine groups | Introduce ionic interactions or salt bridges |
Impact of Substituent Electronic and Steric Effects on Chemical Reactivity
The chemical reactivity of the (4-benzoylphenyl) sulfamate scaffold is significantly influenced by the electronic and steric properties of its substituents. These effects can alter the nucleophilicity and electrophilicity of different parts of the molecule, thereby affecting its stability, metabolic fate, and interaction with biological targets.
Electronic Effects:
The electronic nature of substituents on the aromatic rings can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Donating Groups (e.g., -CH₃, -OCH₃): These groups increase the electron density of the aromatic ring, potentially making it more susceptible to electrophilic attack. They can also influence the pKa of the sulfamate group, making it less acidic.
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃): These groups decrease the electron density of the aromatic ring, making it more prone to nucleophilic attack. They can increase the acidity of the sulfamate group, which may be crucial for its interaction with certain biological targets.
Steric Effects:
The size and spatial arrangement of substituents can impose steric hindrance, which can affect the molecule's conformation and its ability to approach and bind to a target.
Bulky Substituents (e.g., -C(CH₃)₃): The introduction of bulky groups can restrict bond rotation, leading to a more defined molecular shape. This can be advantageous if the resulting conformation is optimal for binding, but detrimental if it prevents the molecule from adopting the necessary bioactive conformation.
The interplay of these effects is summarized in the following table, which provides examples of how different substituents can modulate the reactivity of the this compound scaffold.
| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Reactivity |
| -NO₂ | para- to sulfamate | Electron-withdrawing | Minimal | Increases acidity of sulfamate, enhances electrophilicity of the ring |
| -OCH₃ | meta- to benzoyl | Electron-donating | Minimal | Increases electron density of the benzoyl ring |
| -Cl | ortho- to sulfamate | Electron-withdrawing | Moderate | May induce a twist in the phenyl ring, affecting conformation |
| -C(CH₃)₃ | para- to benzoyl | Electron-donating | High | Can sterically hinder interactions with the benzoyl group |
Strategies for Expanding Chemical Space within Sulfamate and Benzoylphenyl Derivatives
Expanding the chemical space of this compound derivatives is essential for discovering novel compounds with diverse biological activities. chemrxiv.org This involves the synthesis of a wide array of analogs through various strategies.
Combinatorial Chemistry: The use of parallel synthesis techniques allows for the rapid generation of large libraries of compounds by systematically varying the substituents on the benzoylphenyl and sulfamate moieties. chemrxiv.org This can be achieved by employing a diverse set of building blocks, such as differently substituted benzoic acids and phenols.
Diversity-Oriented Synthesis (DOS): This approach aims to create structurally complex and diverse molecules from simple starting materials. For the this compound scaffold, this could involve multi-step synthetic sequences that introduce a wide range of functional groups and stereochemical complexity.
Fragment-Based Drug Discovery (FBDD): Small molecular fragments that bind to a biological target can be identified and then grown or linked together to create more potent lead compounds. This strategy can be applied by identifying fragments that interact with different sub-pockets of a target and then incorporating them into the this compound scaffold.
Computational and AI-Driven Design: Advanced computational methods and artificial intelligence can be used to explore vast virtual chemical spaces and prioritize the synthesis of compounds with a high probability of being active. mdpi.com These methods can predict the properties of novel derivatives and guide the design of new synthetic targets.
A summary of strategies for expanding the chemical space of this compound is provided in the table below.
| Strategy | Approach | Example Application |
| Library Synthesis | Parallel synthesis of amides and sulfonamides | Reacting a library of substituted benzoyl chlorides with a library of substituted aminosulfonates |
| Scaffold Decoration | Functionalization of the core structure | Late-stage functionalization of the aromatic rings via cross-coupling reactions |
| Bioisosteric Replacement | Replacing functional groups with bioisosteres | Replacing the phenyl rings with thiophene, pyridine, or other heterocycles |
| In Silico Design | Virtual screening and de novo design | Using computational models to design novel derivatives with predicted activity |
Correlation between Molecular Features and Theoretical Activity Profiles
Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound derivatives, QSAR models can be developed to predict their activity and guide the design of more potent analogs.
The development of a QSAR model typically involves the following steps:
Data Set Preparation: A set of this compound derivatives with known biological activities is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as:
Topological descriptors: Describe the connectivity of atoms in the molecule.
Geometrical descriptors: Relate to the 3D shape and size of the molecule.
Electronic descriptors: Quantify the distribution of electrons in the molecule (e.g., partial charges, dipole moment).
Hydrophobic descriptors: Describe the lipophilicity of the molecule (e.g., logP).
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques.
A hypothetical QSAR study on a series of this compound derivatives might reveal that the inhibitory activity against a particular enzyme is positively correlated with the lipophilicity of the substituents on the benzoyl ring and negatively correlated with the steric bulk of the substituents on the sulfamate nitrogen. Such a model would suggest that increasing the hydrophobicity of the benzoyl moiety and maintaining a small substituent on the sulfamate group would lead to more potent inhibitors.
The following table illustrates the types of molecular descriptors that could be used in a QSAR study of this compound derivatives and their potential correlation with biological activity.
| Descriptor Type | Example Descriptor | Potential Correlation with Activity |
| Hydrophobic | LogP (octanol-water partition coefficient) | Positive or negative, depending on the target |
| Electronic | Hammett constant (σ) | Correlation with the electronic effect of substituents on binding |
| Steric | Molar refractivity (MR) | Negative correlation if steric hindrance is detrimental to binding |
| Topological | Wiener index | Correlation with molecular size and branching |
By systematically exploring these SAR/SPR principles, researchers can rationally design and synthesize novel this compound derivatives with optimized properties for a wide range of applications.
Advanced Analytical Techniques for 4 Benzoylphenyl Sulfamate Research
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of (4-benzoylphenyl) sulfamate (B1201201), ensuring the purity of the compound for research and development. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of aromatic compounds like (4-benzoylphenyl) sulfamate.
A typical RP-HPLC method for a compound with a similar benzoylphenyl structure involves a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like phosphoric acid in water. sielc.com The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. The retention time of this compound would be influenced by factors such as the exact composition of the mobile phase, the flow rate, and the column temperature.
Method development for the analysis of sulfamate-containing compounds often involves optimizing the mobile phase composition to achieve adequate separation from impurities and degradation products. nih.govtandfonline.com For instance, in the analysis of other sulfamates, ion-pair chromatography or the use of specific buffer systems has been effective. nih.gov A diode-array detector (DAD) is typically used for detection, allowing for the spectral analysis of the eluted peaks to confirm the identity of this compound and to distinguish it from any co-eluting impurities.
A hypothetical HPLC method for the purity analysis of this compound is outlined in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |
| Gradient | Isocratic or Gradient elution depending on sample complexity |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength corresponding to the absorbance maximum of the benzophenone (B1666685) chromophore |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
This table presents a potential set of starting conditions for the HPLC analysis of this compound based on methods for structurally related compounds.
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying the real-time binding kinetics of molecules. creative-biolabs.com This method would be particularly valuable for investigating the interaction of this compound with its potential biological targets, such as enzymes or receptors. SPR provides quantitative information on association rates (k_a), dissociation rates (k_d), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity. creative-biolabs.combiosensingusa.com
In a hypothetical SPR experiment, a target protein would be immobilized on the surface of a sensor chip. A solution containing this compound at various concentrations would then be flowed over the chip surface. The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal, measured in response units (RU). biosensingusa.com
The study of small molecule interactions by SPR can be challenging due to their low molecular weight, which results in a smaller SPR signal. researchgate.net However, advancements in SPR technology, including high-sensitivity sensors and advanced data analysis models, have made it a viable technique for characterizing the binding of small molecules like this compound. biosensingusa.comcytivalifesciences.com
The kinetic data obtained from SPR analysis can provide valuable insights into the mechanism of action of this compound and can be instrumental in structure-activity relationship (SAR) studies.
| Kinetic Parameter | Description | Typical Units |
| k_a (Association Rate Constant) | The rate at which the analyte binds to the ligand. | M⁻¹s⁻¹ |
| k_d (Dissociation Rate Constant) | The rate at which the analyte-ligand complex dissociates. | s⁻¹ |
| K_D (Equilibrium Dissociation Constant) | The ratio of k_d to k_a, indicating the affinity of the interaction. | M (molar) |
This table outlines the key kinetic parameters that can be determined for the interaction of this compound with a target molecule using SPR.
Electrochemical Methods for Mechanistic Probing
Electrochemical techniques, such as cyclic voltammetry (CV), can be employed to investigate the redox properties of this compound. The presence of the electrochemically active benzophenone moiety makes this compound amenable to such analysis. academie-sciences.fruit.no Cyclic voltammetry involves applying a linearly varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The resulting voltammogram provides information about the reduction and oxidation potentials of the compound and the stability of the resulting redox species.
The electrochemical reduction of benzophenone and its derivatives has been studied, and it is known to undergo a two-electron reduction process. The exact reduction potential of this compound would be influenced by the presence of the sulfamate group and the phenyl ring. By studying the voltammetric behavior at different scan rates and in various solvent systems, it is possible to gain insights into the reaction mechanism, including the number of electrons transferred and the kinetics of the electron transfer process. uit.nomdpi.com
Such studies are valuable for understanding the potential involvement of this compound in redox processes in biological systems or for developing electrochemical sensors for its detection.
| Electrochemical Parameter | Information Gained |
| Peak Potential (E_p) | The potential at which the rate of the electrochemical reaction is at a maximum. |
| Peak Current (i_p) | Related to the concentration of the analyte and the rate of the electrochemical reaction. |
| Scan Rate Dependence | Provides information on the reversibility and kinetics of the electron transfer process. |
This table summarizes the key parameters obtained from a cyclic voltammetry experiment and the insights they can provide into the electrochemical behavior of this compound.
Microscopic Techniques for Surface Morphology (e.g., SEM, AFM)
Microscopic techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful tools for characterizing the surface morphology and topography of solid samples of this compound. These techniques provide high-resolution images of the sample surface, revealing details about particle size, shape, and surface texture. bruker-nano.jpwiley.com
SEM utilizes a focused beam of electrons to scan the sample surface, and the resulting interactions generate various signals that can be used to create an image. bruker-nano.jp This technique is particularly useful for visualizing the three-dimensional appearance of particles and can provide information on the crystalline habit of this compound.
AFM, on the other hand, uses a sharp tip attached to a cantilever to scan the sample surface. The deflection of the cantilever due to forces between the tip and the sample is used to generate a three-dimensional topographical map of the surface with nanoscale resolution. wiley.com AFM can provide quantitative data on surface roughness and particle dimensions. researchgate.net
The morphological characterization of this compound is important as the physical properties of a compound, such as its dissolution rate and bioavailability, can be influenced by its particle size and morphology.
| Technique | Information Provided |
| Scanning Electron Microscopy (SEM) | Particle shape, size distribution, surface topography. bruker-nano.jp |
| Atomic Force Microscopy (AFM) | High-resolution 3D surface topography, surface roughness, particle size. wiley.com |
This table compares the information that can be obtained from SEM and AFM analysis of solid this compound.
Application of Analytical Methods in Monitoring Complex Chemical Reactions
The analytical techniques described above can be synergistically applied to monitor the progress of chemical reactions involving this compound, such as its synthesis or degradation. HPLC is particularly well-suited for this purpose, as it can be used to track the disappearance of reactants and the appearance of products over time. americanpharmaceuticalreview.comnih.gov By taking aliquots from the reaction mixture at different time points and analyzing them by HPLC, a reaction profile can be generated. This information is crucial for optimizing reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize the yield and purity of the desired product.
In the context of degradation studies, HPLC can be used to quantify the formation of degradation products, such as sulfamate and sulfate (B86663) ions, under various stress conditions. nih.govtandfonline.com This is essential for determining the stability of this compound and its shelf-life.
Other techniques can also play a role in reaction monitoring. For instance, electrochemical methods could potentially be used to follow reactions that involve a change in the redox state of the benzophenone moiety. The comprehensive data obtained from the application of these analytical methods provides a deeper understanding of the chemical behavior of this compound, which is critical for its development and application.
Future Research Directions and Emerging Paradigms in 4 Benzoylphenyl Sulfamate Chemistry
Exploration of Novel Synthetic Pathways for Scalable Production
The advancement of any new chemical entity from laboratory-scale curiosity to widespread application hinges on the development of efficient and scalable synthetic methodologies. For (4-benzoylphenyl) sulfamate (B1201201), future research will likely focus on moving beyond traditional small-scale syntheses to continuous flow chemistry and other process intensification strategies.
One promising avenue is the adaptation of methods used for the synthesis of other aryl sulfamates. For instance, the sulfamoylation of 4-hydroxybenzophenone (B119663) could be achieved using various sulfamoylating agents. While classical methods might involve reagents like sulfamoyl chloride, which can be hazardous to handle on a large scale, newer methods offer safer and more efficient alternatives. Research into solid-supported reagents or the use of microreactors could significantly improve the safety and yield of the sulfamoylation step.
Furthermore, the development of a one-pot synthesis from readily available starting materials would be a significant step towards scalable production. This could involve the in-situ generation of the sulfamoylating agent or the use of catalytic systems that can facilitate both the formation of the benzophenone (B1666685) core and the subsequent sulfamoylation. A comparative analysis of potential synthetic routes is presented in Table 1.
Table 1: Comparison of Potential Synthetic Routes for (4-Benzoylphenyl) Sulfamate
| Synthetic Strategy | Potential Advantages | Potential Challenges | Key Research Focus |
|---|---|---|---|
| Batch Synthesis | Well-established for aryl sulfamates; predictable reaction kinetics. | Handling of potentially hazardous reagents at scale; purification challenges. | Optimization of reaction conditions; development of safer reagents. |
| Continuous Flow Synthesis | Enhanced safety and heat transfer; improved product consistency; potential for automation. | Initial setup costs; potential for channel clogging with solid byproducts. | Reactor design; optimization of flow parameters; integration of in-line purification. |
| Biocatalytic Synthesis | High selectivity; mild reaction conditions; environmentally friendly. | Enzyme discovery and engineering; substrate scope limitations. | Identification of suitable enzymes; protein engineering to improve efficiency. |
Deeper Mechanistic Understanding of Molecular Interactions with Diverse Chemical Targets
The bifunctional nature of this compound suggests a rich landscape of potential molecular interactions. The benzophenone moiety is a well-known triplet sensitizer (B1316253) upon UV irradiation, capable of abstracting hydrogen atoms and participating in cross-linking reactions. The sulfamate group, on the other hand, is known to interact with various biological targets, including enzymes.
Future research should aim to elucidate the specific nature of these interactions. For the benzophenone portion, time-resolved spectroscopic techniques could be employed to study the excited state dynamics and the kinetics of its reactions with different substrates. This would be crucial for applications in photochemistry and materials science.
From a biological perspective, the sulfamate group's potential as an enzyme inhibitor warrants thorough investigation. Many existing drugs contain a sulfamate or a related sulfonamide moiety. Computational docking studies could be used to screen for potential protein targets of this compound. Subsequent in vitro assays would then be necessary to validate these predictions and to understand the mechanism of inhibition. A key area of interest would be to explore whether the benzoylphenyl group contributes to binding affinity or selectivity for specific targets.
Advanced Computational Modeling for Predictive Design
Computational chemistry offers powerful tools to predict the properties and reactivity of new molecules, thereby guiding experimental efforts. For this compound, a multi-pronged computational approach could accelerate its development.
Density Functional Theory (DFT) calculations can be used to predict the electronic structure, spectroscopic properties, and reaction mechanisms of the molecule. For example, DFT could be used to model the UV-Vis absorption spectrum and to understand the nature of the electronic transitions that lead to its photoactivity.
Molecular dynamics (MD) simulations can provide insights into the conformational dynamics of this compound and its interactions with its environment, such as in a polymer matrix or at the active site of an enzyme. nih.gov These simulations can help in understanding the factors that govern the efficiency of photo-crosslinking or the strength of binding to a biological target.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the activity of derivatives of this compound. nih.gov By synthesizing a small library of related compounds and measuring their activity, a predictive model can be built to guide the design of new analogues with improved properties. A summary of computational approaches and their potential applications is provided in Table 2.
Table 2: Advanced Computational Modeling Approaches for this compound
| Modeling Technique | Predicted Properties | Potential Applications |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, UV-Vis spectra, reaction energetics. | Understanding photoactivity, predicting reaction pathways. |
| Molecular Dynamics (MD) | Conformational dynamics, binding free energies, solvation effects. | Simulating interactions with polymers and biological targets. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Predictive models for biological activity or material properties. | Guiding the design of new derivatives with enhanced performance. nih.gov |
Integration with Materials Science for Next-Generation Functional Polymers and Composites
The presence of the photoactive benzophenone group makes this compound a highly attractive candidate for integration into materials science, particularly in the development of functional polymers and composites. Benzophenone is widely used as a photoinitiator for UV-curing applications in inks, coatings, and adhesives. wikipedia.orgnih.gov
One of the most promising future research directions is the incorporation of this compound as a monomer or a cross-linking agent in polymer synthesis. This could lead to the development of photo-responsive polymers with tunable properties. For example, polymers containing this moiety could be used to create hydrogels that change their mechanical properties upon exposure to UV light. Such materials could have applications in tissue engineering and drug delivery.
Furthermore, this compound could be used to modify the surfaces of existing materials. By grafting a thin layer of a polymer containing this compound onto a substrate, the surface properties, such as wettability and biocompatibility, could be precisely controlled through photolithography.
In the realm of composites, this compound could act as a molecular bridge between organic and inorganic components. The benzophenone group could be used to covalently bond a polymer matrix to inorganic fillers upon UV irradiation, leading to composites with enhanced mechanical strength and thermal stability. acs.orgtandfonline.com The sulfamate group could also provide an additional handle for non-covalent interactions, further strengthening the interface between the different phases of the composite material.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing (4-benzoylphenyl) sulfamate derivatives?
- Methodological Answer : Derivatives can be synthesized via coupling reactions between aryl chlorides and sulfonamide/sulfamate precursors under basic conditions. For example, 4-(aminomethyl)benzenesulfonamide hydrochloride can react with aroyl chlorides to yield target compounds, as demonstrated in the synthesis of N-(4-sulfamoylbenzyl)biphenyl-4-carboxamide derivatives . Modifications to substituents (e.g., pyridyl or thienyl groups) on the benzoyl ring can enhance biological activity .
Q. Which analytical techniques are critical for characterizing this compound compounds?
- Methodological Answer : Infrared (IR) spectroscopy confirms functional groups like sulfamate (-OSO₂NH₂), while nuclear magnetic resonance (NMR) (¹H and ¹³C) elucidates molecular structure and substituent positions. Mass spectrometry (MS) validates molecular weight, and melting points assess purity. For example, derivatives such as 2-[(4-cyclohexylphenyl)sulfonamido]ethyl sulfamate were characterized with NMR and MS, showing alignment with theoretical data .
Q. How are in vivo models like Triton WR-1339-induced hyperlipidemic rats used to evaluate lipid-lowering effects?
- Methodological Answer : Triton WR-1339 inhibits lipoprotein lipase, inducing acute hyperlipidemia. Compounds like N-(4-benzoylphenyl)pyrrole-2-carboxamide derivatives are administered, and lipid profiles (total cholesterol, triglycerides, HDL) are measured post-treatment. Statistical analysis via one-way ANOVA and Tukey’s test validates significance (p < 0.05) .
Advanced Research Questions
Q. What structural modifications enhance sulfatase inhibition potency in this compound derivatives?
- Methodological Answer : Replacing the benzoyl ring’s substituents with heterocycles (e.g., 2-pyridyl or 2-thienyl) improves potency. For instance, N-(4-benzoylphenyl)maleimide derivatives with 2-pyridyl groups showed increased activity in cell lines, suggesting electron-withdrawing groups enhance enzyme binding . Primary sulfamate groups are critical, but analogues lacking them still show partial inhibition (Table 8) .
Q. How can researchers address stability challenges caused by sulfate loss in sulfamate toxins?
- Methodological Answer : Sulfamate toxins lose sulfate at the N-21 position, converting to toxic carbamate analogues. Stability studies require capillary electrophoresis (CE) to detect contamination thresholds (e.g., <1% STX or GTX2/3). Storage conditions (pH, temperature) must minimize degradation, and assays should prioritize detection of sulfamate precursors to avoid underestimating toxicity .
Q. What strategies resolve contradictions in immunoassay cross-reactivity data for sulfamate toxins?
- Methodological Answer : Discrepancies arise from varying antibody specificities. For example, some assays show low cross-reactivity with sulfamate toxins , while others detect intermediates. Validate assays using purified standards and orthogonal techniques (e.g., LC-MS) to confirm specificity. Adjust antibody selection or epitope-targeting protocols to improve accuracy .
Q. How does hydrolysis of sulfamate groups inform drug design for steroid sulfatase (STS) inhibitors?
- Methodological Answer : Hydrolysis studies of model compounds (e.g., N-methyl O-phenyl sulfamate) reveal pH-dependent degradation mechanisms. At physiological pH, spontaneous hydrolysis occurs via a proton-in-flight pathway, suggesting STS inhibitors like EMATE (estrone-3-O-sulfamate) require stable sulfamate moieties to resist premature cleavage .
Q. What catalytic applications does copper(II) sulfamate offer in organic synthesis?
- Methodological Answer : Copper(II) sulfamate catalyzes multicomponent reactions like the Biginelli condensation, yielding dihydropyrimidinones under mild conditions (60–80°C, 1–3 hours). Advantages include high yields (70–90%), short reaction times, and easy product isolation, making it a sustainable alternative to traditional catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
